![molecular formula C17H25NO2 B4880516 N~1~-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE](/img/structure/B4880516.png)
N~1~-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE is an organic compound characterized by its unique structure, which includes a furan ring and a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE typically involves the reaction of 2-furylmethylamine with 2,4,6-trimethyl-3-cyclohexenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted amides or esters.
Aplicaciones Científicas De Investigación
N~1~-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N1-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-FURYLMETHYL)-6-METHYL-4-PYRIMIDINAMINE
- 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)
- 1-Formyl-2,2,6-trimethyl-3-trans-(3-methyl-but-2-enyl)-5-cyclohexene
Uniqueness
N~1~-(2-FURYLMETHYL)-N~1~-[(2,4,6-TRIMETHYL-3-CYCLOHEXENYL)METHYL]ACETAMIDE is unique due to its specific combination of a furan ring and a cyclohexene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-12-8-13(2)17(14(3)9-12)11-18(15(4)19)10-16-6-5-7-20-16/h5-8,13-14,17H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZWGOWZOGYDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1CN(CC2=CC=CO2)C(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
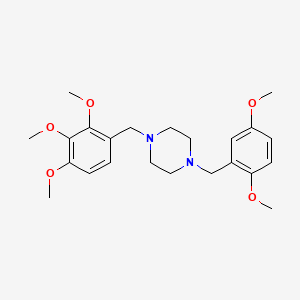
![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)
![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B4880456.png)
![2-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B4880458.png)
![3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4880464.png)
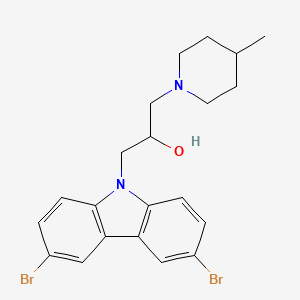
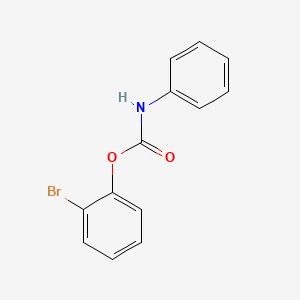
![2-[2-(Furan-2-carbonylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B4880470.png)
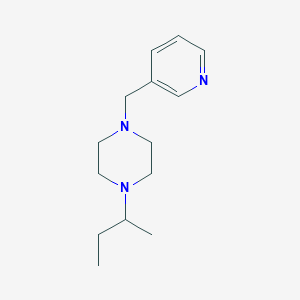
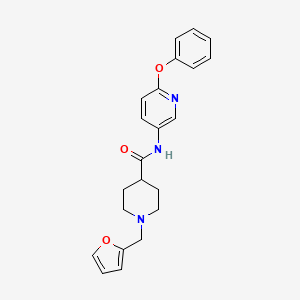
![5-(dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B4880508.png)
![1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4880510.png)
![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)

